1,2-Dihydropyridin-5-amine: Structural Nuances, Synthetic Methodologies, and Pharmacological Applications
1,2-Dihydropyridin-5-amine: Structural Nuances, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The 1,2-dihydropyridine (1,2-DHP) scaffold is a cornerstone in modern synthetic and medicinal chemistry. While its isomer, 1,4-DHP, is widely recognized for its role in calcium channel blockers, 1,2-DHPs serve as highly versatile intermediates for complex alkaloid synthesis (e.g., isoquinuclidines) and have recently emerged as potent standalone pharmacophores [1]. Specifically, the 1,2-dihydropyridin-5-amine derivative introduces a unique electronic paradigm. By appending an electron-donating amino group to the conjugated dienamine core, researchers can finely tune the molecule's photophysical properties and target-binding affinities. This whitepaper provides an in-depth technical analysis of the structural properties, regioselective synthesis, and biological applications of 1,2-dihydropyridin-5-amine derivatives.
Structural Elucidation & Electronic Profile
The core of 1,2-dihydropyridin-5-amine is a partially saturated, six-membered nitrogen heterocycle. Unlike fully aromatic pyridines, the 1,2-DHP ring possesses a conjugated diene system encompassing the C3=C4 and C5=C6 bonds, situated adjacent to the N1 nitrogen.
The addition of an amino group at the C5 position fundamentally alters the electronic landscape of the ring. It creates a "push-pull" extended dienamine system where the lone pair on the 5-amino group delocalizes into the conjugated
Figure 1: Reactivity map of the 1,2-dihydropyridin-5-amine scaffold.
Physicochemical Properties & Pharmacokinetics
The strategic substitution at the 5-position allows 1,2-DHPs to meet stringent drug-likeness criteria. Principal Component Analysis (PCA) of various 1,2-DHP derivatives demonstrates that specific physicochemical descriptors—such as LogP, Topological Polar Surface Area (TPSA), and the fraction of sp3 carbons (Csp3)—strongly correlate with their biological efficacy, particularly in anticancer screening [2].
Furthermore, the extended conjugation provided by the 5-amino group yields remarkable photophysical properties. When utilized as fluorophores, these derivatives exhibit a significant bathochromic shift, emitting in the ~600 nm range. This large Stokes shift minimizes autofluorescence interference, making them optimal for aqueous bioimaging and selective mitochondrial staining [3].
Table 1: Quantitative Physicochemical & Biological Profiling
| Property / Parameter | Typical Value Range | Mechanistic Relevance |
| Molecular Weight (MW) | 250 - 450 g/mol | Optimal for small-molecule drug-likeness (Lipinski's Rule of 5). |
| LogP (Lipophilicity) | 1.5 - 3.5 | Ensures adequate cellular membrane permeability and aqueous solubility [2]. |
| Topological Polar Surface Area | 40 - 90 Ų | Favorable for oral bioavailability and intracellular target engagement. |
| PIM-1 Kinase Docking Score | -11.77 to -13.11 kcal/mol | Indicates high-affinity competitive binding within the ATP pocket [2]. |
| Fluorescence Emission ( | ~600 nm | Ideal for deep-tissue bioimaging and mitochondrial staining in aqueous media [3]. |
Synthetic Methodologies: The Regioselective Challenge
Synthesizing 1,2-DHPs without contamination from the thermodynamic 1,4-DHP isomer is a classic synthetic challenge. The reduction of N-acyl or N-alkyl pyridinium salts with sodium borohydride (
Figure 2: Regioselective synthesis workflow for 1,2-DHP derivatives.
Protocol 1: Regioselective Synthesis via Pyridinium Salt Reduction
Objective: Achieve >85% regioselectivity for the 1,2-isomer over the 1,4-isomer.
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Pyridinium Salt Formation: Dissolve the 5-amino-substituted pyridine precursor in anhydrous dichloromethane (DCM). Add methyl chloroformate dropwise at 0°C.
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Causality: The electron-withdrawing N-acyl group activates the pyridine ring, making the
and carbons highly susceptible to nucleophilic hydride attack.
-
-
Cryogenic Solvent Exchange: Evaporate the DCM under reduced pressure and immediately redissolve the intermediate in anhydrous methanol. Cool the reaction vessel to -70°C using a dry ice/acetone bath.
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Causality: Conducting the reduction at 0°C in THF yields up to 40% of the unwanted 1,4-isomer. Shifting to a protic solvent (methanol) stabilizes the transition state via hydrogen bonding, while the cryogenic temperature (-70°C) kinetically restricts the hydride transfer to the more accessible C2 position, suppressing 1,4-attack [1].
-
-
Hydride Addition: Add
in small, controlled portions to prevent exothermic spikes. Maintain the reaction at -70°C for 2 hours. -
Quenching and Isolation: Quench the reaction with cold water, extract with diethyl ether, and concentrate the organic layer.
-
Self-Validation (NMR): Confirm regioselectivity via
-NMR. The successful 1,2-DHP isomer will display a distinct methylene signal (C2- ) around 4.0–4.5 ppm, whereas any 1,4-DHP contamination would manifest as a methylene signal at the C4 position with distinct splitting patterns.
Pharmacological Applications: PIM-1 Kinase Inhibition
Beyond their utility as synthetic intermediates and fluorophores, 1,2-DHP derivatives have demonstrated profound efficacy as targeted anticancer agents. Specifically, they act as potent inhibitors of PIM-1 kinase, an enzyme overexpressed in various malignancies that drives cell cycle progression and inhibits apoptosis [2]. The 5-amino group plays a critical role here, acting as a vital hydrogen bond donor to the hinge region of the kinase's ATP-binding pocket.
Figure 3: Mechanism of action for 1,2-DHP derivatives as PIM-1 kinase inhibitors.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay
Objective: Quantify the
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Assay Preparation: Prepare a master mix containing recombinant human PIM-1 kinase, ATP (at the predetermined
concentration to ensure competitive binding sensitivity), and a specific peptide substrate in a standard kinase buffer (pH 7.4). -
Compound Incubation: Dispense the 1,2-DHP derivative into a 384-well plate at varying concentrations (typically 0.01 nM to 10
M). Add the kinase master mix and incubate for 30 minutes at room temperature.-
Causality: Pre-incubation is critical. It allows the 1,2-DHP compound to reach thermodynamic binding equilibrium within the ATP-binding pocket before the enzymatic phosphorylation reaction initiates, preventing artificially inflated
values[2].
-
-
Luminescent Readout: Add a luciferin/luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal generated is directly proportional to the amount of unconsumed ATP remaining in the well.
-
Self-Validation & Normalization: Include a known PIM-1 inhibitor (e.g., staurosporine or a reference 1,2-DHP carbonitrile) as a positive control. Normalize the luminescence data against DMSO vehicle controls to calculate the precise
via non-linear regression analysis.
References
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Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2682-2732.[Link]
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Dib, H., Abu-Samha, M., Younes, K., & Abdelfattah, M. A. O. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Pharmaceuticals, 17(7), 880.[Link]
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Jamsheena, V., Mishra, R. K., Veena, K. S., Sini, S., Jayamurthy, P., & Lankalapalli, R. S. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 3(1), 856-862.[Link]
